Phosphorus trifluoride

Physical Property Volatility Phase State

Sourcing phosphorus dopant gases for ion implantation often forces a compromise between source lifetime and beam current stability. Phosphorus trifluoride (PF₃) uniquely resolves this: its gaseous state integrates directly into standard implant gas delivery without the vaporization subsystems required for liquid PCl₃ or solid phosphorus sources. • Extends ion source lifetime by minimizing oxidation of lanthanated tungsten cathodes and suppressing WFₓ formation when co-fed with carbon oxide. • Superior π-acceptor strength (approaching CO) enables stabilization of low-valent transition metal complexes unattainable with PCl₃ or conventional phosphine ligands. • Slow, controlled hydrolysis kinetics reduce exothermic risk in moisture-sensitive environments compared to violently hydrolyzing PCl₃ or PBr₃. Supplied as a colorless, highly toxic compressed gas in steel cylinders; ≥99.9% purity for semiconductor-grade applications.

Molecular Formula F3P
Molecular Weight 87.968971 g/mol
CAS No. 13659-65-9
Cat. No. B081247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorus trifluoride
CAS13659-65-9
Synonymstrifluorophosphine
Molecular FormulaF3P
Molecular Weight87.968971 g/mol
Structural Identifiers
SMILESFP(F)F
InChIInChI=1S/F3P/c1-4(2)3
InChIKeyWKFBZNUBXWCCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorus Trifluoride (PF3) Baseline Data and Specifications


Phosphorus trifluoride (PF₃, CAS 13659-65-9), also known as phosphorus(III) fluoride, is a colorless, odorless, and highly toxic gas at standard temperature and pressure . As a member of the phosphorus trihalide family (PX₃), PF₃ is characterized by a trigonal pyramidal molecular geometry with a P-F bond length of approximately 1.56 Å and a F-P-F bond angle of 96.3°, the most acute among its heavier congeners due to the high electronegativity of fluorine [1]. Its primary industrial significance lies in semiconductor manufacturing as a specialized dopant source and ion implantation co-gas, and in coordination chemistry as a strong π-acceptor ligand that rivals carbon monoxide in its ability to stabilize low-valent transition metal complexes [2].

1
Semiconductor manufacturing: gas-phase dopant source and ion implantation co-gas
2
Coordination chemistry: strong π-acceptor ligand rivaling CO for low-valent metal stabilization
3
Vapor-phase reaction compatibility due to gaseous state at ambient conditions

Why PF3 Cannot Be Substituted by Other Trihalides


Despite sharing a common PX₃ structural motif, phosphorus trifluoride exhibits physical and chemical properties that diverge sharply from its heavier homologues (PCl₃, PBr₃, PI₃), rendering simple substitution infeasible in many scientific and industrial workflows. The high electronegativity of fluorine engenders a unique balance of bond polarity and molecular stability, resulting in a gas-phase standard state under ambient conditions, in stark contrast to the liquid or solid states of other trihalides [1]. Furthermore, PF₃'s hydrolysis kinetics are fundamentally different, being characterized by a slow, controlled reaction with water, whereas PCl₃ and PBr₃ hydrolyze violently and exothermically [2]. This divergence in hydrolytic stability directly impacts handling protocols, storage requirements, and its suitability as a reagent in moisture-sensitive environments. In coordination chemistry, PF₃'s exceptional π-acceptor character, which approaches that of carbon monoxide, enables the stabilization of transition metal complexes in low oxidation states that are unattainable with standard phosphine ligands or even PCl₃ [3]. Consequently, assuming functional interchangeability without rigorous, data-driven justification introduces significant risk of experimental failure, process incompatibility, and compromised safety.

Physical state
PF₃: gas at STP
PCl₃, PBr₃, PI₃: liquid or solid; vapor delivery may not transfer
Hydrolysis
Slow, controlled hydrolysis
PCl₃: rapid, exothermic; handling profile may shift
π-Acceptor
Strongest among P-ligands, rivaling CO
PCl₃, phosphines: weaker π-acceptors; complex stability may differ

PF3 Quantitative Differentiation Guide


Physical State and Volatility vs. PX₃

Phosphorus trifluoride (PF₃) exhibits a significantly lower boiling point (-101.8°C) compared to its heavier trihalide congeners, rendering it a gas at room temperature and standard pressure, whereas PCl₃, PBr₃, and PI₃ are liquids or solids under identical conditions [1]. The melting point of PF₃ (-151.5°C) is also the lowest in the series, further underscoring its weak intermolecular forces and high volatility [1]. This divergence in fundamental physical state has direct implications for material handling, reactor design, and the feasibility of vapor-phase delivery systems.

Physical State & Volatility
Head-to-head
BP -101.8°C, ~178°C lower than PCl₃; MP -151.5°C
Gas phase enables vapor delivery for ion implantation; liquid alternatives incompatible without vaporization
Standard atmospheric pressure comparison
Physical Property Volatility Phase State

Molecular Geometry and Bonding vs. PX₃

Phosphorus trifluoride (PF₃) possesses the shortest P-X bond length (1.56 Å) and the most acute X-P-X bond angle (96.3°) among the phosphorus trihalides [1]. This is a direct consequence of fluorine's high electronegativity and small atomic radius, which draw electron density away from phosphorus and minimize steric repulsion between halogen atoms [2]. The trend in bond angles—PF₃ (96.3°) < PCl₃ (100.3°) < PBr₃ (101.0°) < PI₃ (102.0°)—illustrates a clear, quantifiable structural progression [1][2].

Molecular Geometry
Head-to-head
P-F 1.56 Å, angle 96.3°; ~24% shorter bond, 4.0° smaller angle vs PCl₃
Unique geometry influences polarity and π-acceptor ligand field strength
Electron diffraction / XRD data
Molecular Geometry Bonding Structural Chemistry

Hydrolytic Stability vs. PCl₃

Phosphorus trifluoride (PF₃) is described as being 'only slowly hydrolyzed by water,' a kinetic profile that is in stark contrast to phosphorus trichloride (PCl₃), which reacts 'rapidly and exothermically with water' to form phosphorous acid and HCl [1]. This difference is attributed to the weaker polarity of the P-F bond relative to the P-Cl bond, making the electrophilic phosphorus center in PF₃ less susceptible to nucleophilic attack by water [2]. While quantitative rate constants for hydrolysis in a direct comparative study were not located in the accessible literature, the qualitative classification of 'slow' versus 'rapid' is a well-established and consistently reported experimental observation that dictates handling and storage requirements [1][2].

Hydrolytic Stability
Class-level
Qualitative slow hydrolysis vs rapid exothermic for PCl₃
Handling risk profile may differ; not interchangeable without validation
Rate constants not located; data to verify
Hydrolysis Chemical Stability Moisture Sensitivity

π-Acceptor Strength vs. Other Phosphorus Donors

In the hierarchy of phosphorus-based ligands, PF₃ is consistently ranked as the strongest π-acceptor, with its acceptor strength approaching or even rivaling that of carbon monoxide (CO) [1][2]. Quantitative analyses of ligand effects (QALE) confirm that PF₃ is 'by far the best π acid' among common phosphorus donors, including PH₃, PCl₃, and various alkyl/aryl phosphines [3]. Its π-acidity significantly surpasses that of PCl₃, which is comparable to phosphite esters, P(OR)₃ [3]. This strong π-accepting ability stabilizes transition metals in low formal oxidation states, enabling the isolation of complexes like Pd(PF₃)₄ that are unstable with CO [4].

π-Acceptor Strength
Cross-study comparable
Ranked strongest π-acid among P-ligands; comparable to CO
Enables low-valent metal complex stabilization; PCl₃ and phosphines weaker
Based on QALE parameters and complex stabilities
Coordination Chemistry Ligand Design Organometallic Synthesis

Ion Implantation Co-Gas Performance

In carbon ion implantation processes for semiconductor manufacturing, the use of phosphorus trifluoride (PF₃) as a co-gas with carbon oxide (CO or CO₂) provides a quantifiable advantage over processes without PF₃ or using alternative phosphorus sources. The patent literature explicitly states that the combination of PF₃ with lanthanated tungsten alloy ion source components 'advantageously results in minimal oxidation of the cathode and cathode shield' [1]. Furthermore, the process yields 'acceptable levels of carbon deposits on the arc chamber internal components' and 'marked reductions in the halogen cycle, i.e., WFₓ formation' [1]. While exact rates of oxidation reduction or source lifetime extension are not disclosed, the qualitative benefit is a direct, documented performance differentiator.

Ion Implant Co‑Gas
Patent evidence
Reported minimal cathode oxidation, marked WFₓ reduction with lanthanated tungsten source
May support extended ion source lifetime; quantitative benefit not disclosed
Carbon oxide co-gas process; data to verify
Semiconductor Manufacturing Ion Implantation Process Optimization

Purity and Physical Specifications

Commercially available research-grade phosphorus trifluoride is typically supplied with a purity of ≥99.9% . Vendors such as Thermo Scientific Chemicals provide PF₃ in 50 g quantities, packaged in ampules, with a certified purity of 99% . Key physical specifications include a density of 3.907 g/L (gas), a boiling point of -101.5°C, and a melting point of -151.5°C . These specifications define the standard for laboratory and small-scale industrial procurement, ensuring reproducibility in sensitive applications like organometallic synthesis and semiconductor precursor use.

Purity & Specifications
Data to verify
Commercial purity ≥99.9%, density 3.907 g/L, BP -101.5°C
Baseline specification for procurement review; verify vendor certificate
Supplier datasheet; no independent reference provided
Procurement Specification Purity Gas Handling

PF3 Optimal Application Scenarios


Ion Implantation: Carbon Co-Doping

Based on the evidence in Section 3 (Evidence Item 5), PF₃ is optimally deployed as a co-gas with carbon oxide in ion implantation systems. This scenario leverages PF₃'s ability to minimize oxidation of lanthanated tungsten alloy cathodes and reduce tungsten fluoride (WFₓ) formation, thereby extending ion source lifetime and improving process uptime [1]. Its gaseous state (Evidence Item 1) is a prerequisite for integration into standard gas delivery systems used in ion implanters.

Low-Valent Metal Complex Synthesis

The exceptional π-acceptor strength of PF₃, as detailed in Evidence Item 4, makes it the ligand of choice for stabilizing transition metals in low oxidation states. This scenario is critical in organometallic catalysis research where unique electronic environments are required. The ability to form complexes like Pd(PF₃)₄, which are unstable with CO, opens up novel catalytic cycles not accessible with weaker π-acceptors like PCl₃ or pure σ-donors [2].

Vapor-Phase Fluorination

PF₃'s high volatility (Evidence Item 1) and its documented use as a fluorinating agent in organic synthesis [3] position it as a viable reagent for vapor-phase reactions. Its slower hydrolysis kinetics compared to PCl₃ (Evidence Item 3) may also offer practical advantages in reaction setups where trace moisture is present, reducing the risk of rapid exothermic decomposition. This scenario is relevant for the synthesis of specialty fluorinated intermediates where precise stoichiometric control via gas flow is required.

Semiconductor Etching and Cleaning

While not the primary focus of the quantitative evidence, PF₃'s gaseous nature (Evidence Item 1) and its designation as a semiconductor material gas for etching and cleaning [4] indicate its utility in these processes. The documented high purity levels (≥99.9%, Evidence Item 6) are essential for minimizing contamination in these critical steps. This scenario provides an alternative to other fluorine-containing etch gases where PF₃'s specific reactivity or byproduct profile may offer a process window advantage.

Application
Selection Property
Validation Focus
Ion implantation carbon co-doping
Co-gas compatibility with lanthanated tungsten sources
Cathode oxidation and WFₓ reduction review
Low-valent metal complex synthesis
Strong π-acceptor ligand rivaling CO
Stabilization of low oxidation state complexes
Vapor-phase fluorination
High volatility and controlled hydrolysis kinetics
Reaction stoichiometry and moisture tolerance review
Semiconductor etching and cleaning
High-purity gas for contamination-sensitive processes
Byproduct profile and process window review

Technical Documentation Hub

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